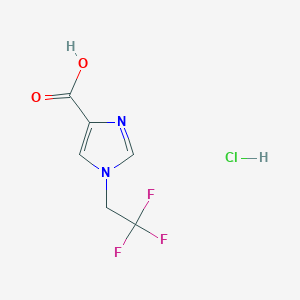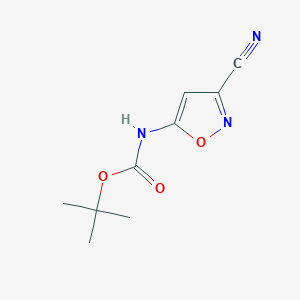
1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of 2,2,2-Trifluoroethylamine . Trifluoroethylamine is an organic compound with the formula CF3CH2NH2 . It’s a colorless liquid that has a smell reminiscent of ethanol .
Synthesis Analysis
Trifluoroethanol, a related compound, is produced industrially by hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid .Chemical Reactions Analysis
An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/ N-trifluoroethylation reactions .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
- Crystal Structure Analysis: The structural analysis of similar imidazole compounds like 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid highlights their planar molecular structure and the formation of three-dimensional networks through hydrogen bonding, which is crucial in the study of crystallography and material science (Wu, Liu, & Ng, 2005).
2. Biological Activities and Pharmacological Research
- Imidazole Derivatives in Angiotensin II Receptor Antagonism: Research on imidazole-5-carboxylic acids, similar to the compound , reveals their potential in developing angiotensin II receptor antagonists, which are significant in cardiovascular pharmacology (Yanagisawa et al., 1996).
3. Chemical Synthesis and Process Intensification
- Flow Synthesis for Imidazole Derivatives: The flow synthesis of 1H-4-substituted imidazoles, related to the compound , demonstrates advancements in chemical synthesis methodologies, particularly in the continuous production of key pharmaceutical intermediates (Carneiro et al., 2015).
4. Coordination Chemistry and Material Science
- Metal-Organic Frameworks (MOFs): Research on 1H-imidazol-4-yl-containing ligands used in coordination with metal ions to form metal-organic frameworks shows the significance of such compounds in developing materials with novel properties, such as luminescence and chemical sensing (Liu et al., 2018).
5. Environmental and Chemical Sensing Applications
- Luminescent Sensing: The synthesis of lanthanide-cadmium heterometal-organic frameworks using imidazole-based ligands demonstrates their potential application in luminescent sensing of various cations and organic compounds, indicating a broad utility in environmental monitoring and analytical chemistry (Ding et al., 2017).
Safety and Hazards
Zukünftige Richtungen
The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists .
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethyl)imidazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2.ClH/c7-6(8,9)2-11-1-4(5(12)13)10-3-11;/h1,3H,2H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRKHWLZGNCKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3015920.png)
![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-octylprop-2-enamide](/img/structure/B3015921.png)
![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3015923.png)

![8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B3015931.png)

![1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015933.png)
![N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015934.png)



![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B3015938.png)
